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Lactococcin Q alpha -

Lactococcin Q alpha

Catalog Number: EVT-245459
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Overview

Lactococcin Q alpha is a bacteriocin produced by the lactic acid bacterium Lactococcus lactis. This compound is notable for its antimicrobial properties, which allow it to inhibit the growth of various pathogenic bacteria. Lactococcin Q is classified as a two-peptide bacteriocin, consisting of Lactococcin Q alpha and its counterpart, Lactococcin Q beta. These peptides are synthesized through a specific genetic pathway and exhibit unique structural and functional characteristics that contribute to their efficacy as antimicrobial agents.

Source and Classification

Lactococcin Q alpha is derived from Lactococcus lactis strains, particularly those that have been studied for their bacteriocin production capabilities. The classification of lactococcins falls under the broader category of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria. Bacteriocins can be classified into several groups based on their structure, genetic origin, and mode of action. Lactococcin Q alpha belongs to the class IIa bacteriocins, which are characterized by their heat stability and ability to form a helical structure.

Synthesis Analysis

Methods

The synthesis of Lactococcin Q alpha involves several steps:

  1. Gene Identification: The genes encoding Lactococcin Q alpha and beta are identified using polymerase chain reaction (PCR) techniques. Specific primers are designed based on the amino acid sequences obtained from mass spectrometry analysis .
  2. Cloning and Expression: The identified genes are cloned into suitable expression vectors, allowing for the production of the peptides in E. coli or other host organisms. This process often involves using plasmids that facilitate the expression of the bacteriocins .
  3. Purification: Lactococcin Q alpha is purified using methods such as acetone precipitation, cation exchange chromatography, and reverse-phase chromatography to isolate the active peptides from the culture medium .

Technical Details

  • Mass Spectrometry: The molecular masses of Lactococcin Q alpha (4,260.43 Da) and beta (4,018.36 Da) were determined using matrix-assisted laser desorption ionization-time-of-flight mass spectrometry (MALDI-TOF MS). This technique confirmed the identity and purity of the synthesized peptides .
  • Amino Acid Sequencing: Edman degradation was employed to determine the N-terminal sequences of both peptides, providing insight into their structural characteristics .
Molecular Structure Analysis

Lactococcin Q alpha consists of 39 amino acids arranged in a specific sequence that contributes to its function as an antimicrobial agent. The structural analysis reveals that both Lactococcin Q alpha and beta form a helical conformation, which is crucial for their interaction with bacterial membranes.

Structure Data

  • N-terminal Sequence: The N-terminal sequence of Lactococcin Q alpha is SIWGDIGQGVGKAAYWVGKAMGNMSDVNQASRINRKKKH.
  • Molecular Mass: 4,260 Da as determined by mass spectrometry.
Chemical Reactions Analysis

The primary chemical reactions involving Lactococcin Q alpha pertain to its interaction with target bacterial membranes. The mechanism includes:

  1. Membrane Penetration: The helical structure allows Lactococcin Q alpha to insert into bacterial membranes.
  2. Disruption of Membrane Integrity: Once inserted, it disrupts membrane integrity leading to cell lysis and death.

These reactions highlight the bacteriocin's role in inhibiting pathogenic bacteria through direct membrane interactions.

Mechanism of Action

The mechanism by which Lactococcin Q alpha exerts its antimicrobial effects involves several key processes:

  1. Binding to Receptors: The peptide binds to specific receptors on the surface of susceptible bacteria.
  2. Membrane Insertion: Following binding, it undergoes conformational changes that facilitate its insertion into the lipid bilayer.
  3. Pore Formation: This insertion leads to pore formation in the bacterial membrane, resulting in ion leakage and loss of cellular homeostasis.
  4. Cell Death: Ultimately, these actions lead to cell lysis and death of the target bacteria.

Data Supporting Mechanism

Studies have shown that Lactococcin Q can effectively inhibit various Gram-positive pathogens, demonstrating its potential as a biopreservative in food applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Lactococcin Q alpha is soluble in aqueous solutions at physiological pH.
  • Stability: It exhibits stability under various temperature conditions, making it suitable for food preservation.

Chemical Properties

  • pH Stability: Effective over a range of pH levels typical in food products.
  • Thermal Stability: Retains activity after exposure to heat treatments commonly used in food processing.

Relevant analyses indicate that these properties enhance its applicability in food safety and preservation contexts.

Applications

Lactococcin Q alpha has significant potential applications in various scientific fields:

  1. Food Industry: Used as a natural preservative due to its ability to inhibit spoilage organisms and pathogens.
  2. Pharmaceuticals: Investigated for use in developing new antimicrobial agents against resistant bacterial strains.
  3. Biotechnology: Explored for its role in enhancing fermentation processes involving lactic acid bacteria.
Taxonomic Classification and Biosynthetic Context of Lactococcin Q Alpha

Phylogenetic Origins in Lactococcus lactis QU 4: Strain Isolation and Ecological Niches

Lactococcus lactis QU 4, the producer strain of lactococcin Q alpha (Qα), was isolated from fresh corn harvested in Aso, Kumamoto, Japan. This strain is a gram-positive lactic acid bacterium (LAB) with a highly specialized ecological niche. Biochemical and genomic analyses, including API 50 CHL sugar fermentation tests and partial 16S rRNA gene sequencing (positions 8–519, E. coli numbering), confirmed its taxonomic placement within the Lactococcus genus. Unlike broad-spectrum bacteriocin producers, QU 4 exhibits narrow antagonistic activity, exclusively targeting closely related L. lactis strains among diverse gram-positive indicators tested. This niche specificity suggests ecological adaptation to microbial competition within plant-derived environments, particularly corn kernels, where nutrient availability and microbial density drive competitive interactions [1] [4] [10].

Ecologically, L. lactis strains like QU 4 colonize plant matrices (e.g., corn, lettuce) and fermented dairy products. However, genomic comparisons indicate that bacteriocin production genes, including those for lactococcin Q, are distributed across habitats without significant correlation to isolation sources. For instance, lactococcin BGCs (bacteriocin gene clusters) occur at comparable frequencies in strains from freshwater, dairy, and plant environments, underscoring the conserved evolutionary role of these antimicrobials in intraspecies competition [10].

Table 1: Characteristics of Lactococcin Q Alpha Producer Strain

CharacteristicDetail
Producer StrainLactococcus lactis QU 4
Isolation SourceFresh corn, Aso, Kumamoto, Japan
16S rRNA AnalysisPositions 8–519 (E. coli numbering); confirmed Lactococcus lactis
Antibacterial SpectrumNarrow; active against L. lactis strains only
Ecological Niche PreferencePlant-derived environments (e.g., corn), dairy fermentations

Genomic Organization of the laq Operon: Structural and Regulatory Gene Clusters

The biosynthesis, immunity, and secretion of lactococcin Q alpha are governed by a compact ~4.5 kb gene cluster (laq operon). This operon resides chromosomally and comprises five core genes arranged in the order laqAlaqBlaqClaqDlaqE:

  • Structural Genes: laqA and laqB encode the precursor peptides of Qα (39 residues) and Qβ (35 residues), respectively. Both peptides feature N-terminal double-glycine (GG) leader peptides, characteristic of class IIb bacteriocins, which are cleaved during translocation by the dedicated ABC transporter.
  • Immunity Gene: laqC encodes a 110-residue membrane-associated immunity protein (LaqC) that protects the producer strain from self-intoxication. LaqC shares 38% sequence identity with the lactococcin G immunity protein (LagC) and confers cross-immunity to lactococcin G [5] [8].
  • Transport Genes: laqD encodes an ABC transporter responsible for peptide export and leader peptide cleavage. laqE encodes an accessory protein essential for transporter function. Crucially, LaqD contains a unique 9-residue insertion (positions 160–168) absent in homologous transporters. Experimental deletion of this insertion abolishes lactococcin Q secretion but retains functionality for lactococcin G, indicating peptide-specific recognition [8].

The operon is transcriptionally coordinated, ensuring stoichiometric peptide production and synergistic activity. Notably, the laq promoter lacks sophisticated regulatory elements (e.g., quorum-sensing systems), suggesting constitutive expression under growth conditions conducive to bacteriocin production [8] [10].

Table 2: Genetic Organization of the laq Operon in L. lactis QU 4

GeneProductFunctionKey Features
laqALactococcin Qα prepeptideMature peptide: 39 residues (4,260.43 Da)N-terminal GG-leader; cationic C-terminus
laqBLactococcin Qβ prepeptideMature peptide: 35 residues (4,018.36 Da)N-terminal GG-leader; hydrophobic core
laqCImmunity proteinSelf-protection; cross-immunity to lactococcin G110 residues; transmembrane domains
laqDABC transporterPeptide export and leader peptide cleavageUnique 160–168 residue insertion for Qα/Qβ export
laqEAccessory transport proteinEnhances LaqD functionalityEssential for transporter stability/activity

Comparative Analysis of Bacteriocin Gene Clusters: Homology with Lactococcin G and Enterocin 1071

Lactococcin Q belongs to the lactococcin G-like family of two-peptide bacteriocins, sharing high sequence and organizational homology with lactococcin G (LcnG) and enterocin 1071 (Ent1071):

  • Sequence Homology: Qα exhibits 88% sequence identity to LcnG-α and 59% to Ent1071A. Similarly, Qβ shares 87% identity with LcnG-β and 61% with Ent1071B. This conservation is most pronounced in membrane-interacting regions:
  • Qα/LcnG-α: Amphiphilic α-helix (residues 3–22) with glycine-rich hinge.
  • Qβ/LcnG-β: Tryptophan-rich N-terminus (pore anchoring) and GXXXG motif (residues 19–23; helix-helix dimerization) [3] [9].
  • Functional Complementation: Hybrid peptide studies reveal cross-functionality within this family. While Qα + Qβ and LcnG-α + LcnG-β show maximal potency, hybrid pairs (Qα + LcnG-β or LcnG-α + Qβ) retain bactericidal activity. Notably, Qα + LcnG-β exhibits a 32-fold higher MIC against L. lactis targets than Qα + Qβ, underscoring β-peptide-driven target specificity [1] [9].
  • Genomic Synteny: The laq and lcnG operons share identical gene order (A-B-C-D-E). The Ent1071 cluster (ent1071A-ent1071B-entI) lacks a dedicated accessory transporter gene (lagE/laqE homolog), suggesting divergent secretion mechanisms despite peptide similarity [3] [6] [9].
  • Immunity Protein Cross-Reactivity: LaqC (lactococcin Q immunity) confers resistance to both lactococcin Q and LcnG when heterologously expressed. Structural determinants involve recognition of the α-β peptide complex, particularly the N-terminus of α (residues 1–13) and C-terminus of β (residues 14–24), which form adjacent transmembrane helices in the target pore [3].

Table 3: Comparative Features of Lactococcin G-like Bacteriocins

FeatureLactococcin QLactococcin GEnterocin 1071
Producer StrainL. lactis QU 4 (corn isolate)L. lactis LMG 2081E. faecalis BFE 1071 (minipig feces)
Peptide Molecular MassQα: 4,260.43 Da; Qβ: 4,018.36 DaGα: 4,331 Da; Gβ: 3,967 DaEntA: 4,285 Da; EntB: 3,899 Da
Sequence IdentityQα: 88% (vs. Gα); 59% (vs. EntA)Gα: 59% (vs. EntA)EntA: 64% (vs. Gα)
Immunity GenelaqC (cross-protects against LcnG)lagCentI (no cross-protection to LcnG)
Primary Target SpectrumL. lactis strainsLAB, clostridiaEnterococci, Listeria innocua

This triad of bacteriocins exemplifies divergent evolution from a common ancestor, where sequence variations fine-tune target specificity while conserving the core pore-forming mechanism. The high conservation of Qα with Gα highlights functional constraints on the α-peptide, while β-peptide diversification modulates potency against phylogenetically distinct targets (e.g., enterococci vs. lactococci) [3] [9].

  • Lactococcin Q alpha (Qα)
  • Lactococcin Q beta (Qβ)
  • Lactococcin G alpha (Gα)
  • Lactococcin G beta (Gβ)
  • Enterocin 1071A (Ent1071A)
  • Enterocin 1071B (Ent1071B)

Properties

Product Name

Lactococcin Q alpha

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